SGI-1027

Epigenetics Cancer Research Enzymology

Researchers requiring selective DNMT1 depletion without genome-wide hypomethylation face limited options. SGI-1027 solves this by combining SAM-competitive DNMT inhibition with proteasome-mediated DNMT1 degradation, leaving DNMT3A/3B unaffected. • Depletes DNMT1 protein at 2.5-5 μM within 24 h in U937 & RKO cells. • Reactivates p16, MLH1 & TIMP3 at 2.5 μM over 7-12 days without caspase-3 activation. • 2-5× more effective than decitabine in tumor suppressor reactivation. • >98% purity, ambient shipping, bulk quantities available for HTS campaigns.

Molecular Formula C27H23N7O
Molecular Weight 461.5 g/mol
CAS No. 1020149-73-8
Cat. No. B1684302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSGI-1027
CAS1020149-73-8
SynonymsN-(4-(2-amino-6-methylpyrimidin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide
SGI-1027
Molecular FormulaC27H23N7O
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=CC=NC5=CC=CC=C54
InChIInChI=1S/C27H23N7O/c1-17-16-25(34-27(28)30-17)32-20-10-12-21(13-11-20)33-26(35)18-6-8-19(9-7-18)31-24-14-15-29-23-5-3-2-4-22(23)24/h2-16H,1H3,(H,29,31)(H,33,35)(H3,28,30,32,34)
InChIKeyQSYLKMKIVWJAAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SGI-1027 Procurement Overview


SGI-1027 is a synthetic, cell-permeable quinoline-based small molecule that functions as a competitive inhibitor of DNA methyltransferase (DNMT) enzymes, binding at the S-adenosylmethionine (SAM) cofactor site [1]. It inhibits DNMT1, DNMT3A, and DNMT3B, but is distinguished by its ability to induce selective, proteasome-mediated degradation of DNMT1 protein in cellular contexts without affecting DNMT3A/3B levels [2]. The compound's chemical identity is N-(4-(2-amino-6-methylpyrimidin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide, with a molecular weight of 461.52 g/mol .

Why SGI-1027 Cannot Be Replaced


Substitution with generic DNMT inhibitors like RG108 or nucleoside analogs (e.g., decitabine) fails to reproduce SGI-1027's specific functional profile. SGI-1027 combines direct, SAM-competitive enzyme inhibition with a distinct post-translational mechanism: the selective, proteasome-dependent degradation of DNMT1 protein [1]. Unlike RG108, which primarily acts as a catalytic inhibitor, SGI-1027 actively reduces DNMT1 protein levels in cells [2]. Compared to decitabine, a nucleoside analog that requires DNA incorporation and induces genome-wide hypomethylation, SGI-1027 reactivates tumor suppressor genes without triggering global DNA demethylation or caspase-3 activation, offering a mechanistically distinct hypomethylation profile .

SGI-1027 Quantitative Evidence Guide


DNMT1 Biochemical Inhibition: SGI-1027 vs. RG108

In cell-free enzymatic assays, SGI-1027 exhibits a different potency profile compared to the widely used non-nucleoside inhibitor RG108. SGI-1027 inhibits human DNMT1 with an IC50 of 6 μM using hemimethylated DNA as substrate, while RG108 achieves an IC50 of 115 nM . Though RG108 is more potent in isolated enzyme assays, SGI-1027 offers a distinct mechanism that combines inhibition with protein degradation in cellular systems [1].

Epigenetics Cancer Research Enzymology

Cellular DNMT1 Inhibition in Leukemia Cells: vs. RG108

In a direct comparison using U937 human leukemia cells, SGI-1027 at 50 μM demonstrated stronger inhibition of DNMT1 activity than RG108 at the same concentration [1]. This cellular context is critical, as it highlights SGI-1027's superior performance relative to RG108 in a disease-relevant model, despite RG108's higher potency in cell-free assays.

Leukemia Epigenetics Cellular Assay

DNMT1 Protein Degradation: SGI-1027 vs. Decitabine

SGI-1027 induces rapid, selective degradation of DNMT1 protein via a proteasomal pathway, a mechanism not shared by catalytic inhibitors like RG108. At concentrations of 2.5–5 μM (comparable to decitabine), SGI-1027 achieves complete degradation of DNMT1 protein within 24 hours without affecting DNMT3A, DNMT3B, or DNMT1 mRNA levels [1]. This degradation is blocked by the proteasome inhibitor MG132, confirming the mechanism .

Protein Degradation DNMT1 Proteasome

Tumor Suppressor Reactivation: SGI-1027 vs. Decitabine

In a direct functional comparison, SGI-1027 is more effective than the nucleoside analog decitabine at reactivating silenced tumor suppressor genes. At a concentration of 2.5 μM, SGI-1027 achieved 2-fold, 3-fold, and 5-fold greater reactivation of p16 mRNA, MLH1 mRNA, and p16 protein, respectively, in human colon carcinoma RKO cells . This reactivation occurs without inducing genome-wide hypomethylation or caspase-3 activation [1].

Gene Reactivation Epigenetic Therapy Tumor Suppressor

DNMT Isoform Inhibition Profile: SGI-1027 vs. MC3343

SGI-1027 exhibits a balanced inhibition profile across DNMT isoforms (IC50: 6 μM for DNMT1, 8 μM for DNMT3A, 7.5 μM for DNMT3B with hemimethylated DNA or Poly(dI-dC)) . In contrast, the next-generation inhibitor MC3343 shows preferential inhibition of DNMT3A (IC50 1.7 μM) over DNMT1 (IC50 5.7 μM) . For applications requiring pan-DNMT inhibition with comparable potency, SGI-1027 provides a more uniform inhibition profile.

DNMT3A DNMT3B Isoform Selectivity

Recommended Applications for SGI-1027


Sustained DNMT1 Depletion in Cells

Use SGI-1027 when the experimental goal is to deplete DNMT1 protein in cancer cell lines to study its role in gene silencing, without inducing the genome-wide DNA damage or hypomethylation associated with nucleoside analogs. The selective degradation mechanism allows for complete protein loss at 2.5–5 μM within 24 hours [1], and is ideal for time-course experiments or combination treatments where maintaining a specific epigenetic state is critical.

Comparative Studies vs. RG108 in Tumor Models

Select SGI-1027 for cellular assays in U937 leukemia or RKO colon cancer cells when a direct comparison with RG108 is planned. SGI-1027 demonstrates superior cellular inhibition of DNMT1 at 50 μM [2] and is 2- to 5-fold more effective than decitabine at reactivating p16 and MLH1 tumor suppressors at 2.5 μM . This makes it a preferred positive control or test compound for evaluating novel DNMT inhibitors in cell-based systems.

Epigenetic Reactivation Screens

Employ SGI-1027 in medium- to high-throughput screens aimed at reactivating silenced tumor suppressor genes (e.g., p16, MLH1, TIMP3) in colon, breast, or gastric cancer cell lines. Its efficacy at low micromolar concentrations (2.5 μM) over 7–12 days [3], combined with its ability to avoid caspase-3 activation, allows for cleaner phenotypic readouts of epigenetic reactivation without confounding apoptosis signals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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